molecular formula C9H17IN2 B12900564 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide CAS No. 20936-81-6

1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide

Cat. No.: B12900564
CAS No.: 20936-81-6
M. Wt: 280.15 g/mol
InChI Key: BUVTVHJVVYPIPI-UHFFFAOYSA-M
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Description

1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide is a pyrazolium salt characterized by a positively charged pyrazole ring system substituted with ethyl and methyl groups, paired with an iodide counterion. The compound’s structure includes a quaternary nitrogen atom at position 1 (ethyl-substituted) and three methyl groups at positions 3, 4, and 5, creating a sterically hindered environment.

Properties

CAS No.

20936-81-6

Molecular Formula

C9H17IN2

Molecular Weight

280.15 g/mol

IUPAC Name

1-ethyl-3,4,4,5-tetramethylpyrazol-1-ium;iodide

InChI

InChI=1S/C9H17N2.HI/c1-6-11-8(3)9(4,5)7(2)10-11;/h6H2,1-5H3;1H/q+1;/p-1

InChI Key

BUVTVHJVVYPIPI-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C(C(=N1)C)(C)C)C.[I-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide typically involves the reaction of 3,4,4,5-tetramethyl-4H-pyrazole with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The iodide ion in the compound can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions under appropriate conditions, leading to the formation of different pyrazolium salts.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Key Observations :

  • For example, carboline derivatives with similar alkylation strategies (using KI) exhibit enhanced bioactivity, suggesting that alkylation patterns influence pharmacological profiles .
  • Counterion Impact : The iodide counterion improves solubility in polar solvents but may reduce thermal stability relative to methanesulfonate (). This trade-off is critical for applications requiring long-term storage or high-temperature processing .

Stability and Physicochemical Properties

directly compares the stability of a methanesulfonate salt and its iodide counterpart (Table 4), revealing that iodide forms are less stable at elevated temperatures (83% remaining at 50°C vs. 100% for methanesulfonate). This trend likely extends to the target compound, where the iodide ion’s larger size and weaker lattice interactions could contribute to lower thermal resilience .

Methodological Considerations

Crystallographic tools like SHELXL and OLEX2 () are pivotal for resolving the structures of such compounds. For instance, SHELXT’s automated space-group determination aids in analyzing steric effects in heavily substituted pyrazolium salts .

Biological Activity

1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known to exhibit a wide range of pharmacological properties, making them valuable in medicinal chemistry. This article discusses the biological activity of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide is C9H14N3IC_9H_{14}N_3I, with a molar mass of approximately 292.13 g/mol. Its structure features a positively charged pyrazole ring stabilized by an iodide ion.

Mechanisms of Biological Activity

Pyrazole derivatives often interact with various biological targets due to their structural versatility. The mechanisms through which 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide may exert its biological effects include:

  • Anti-inflammatory Activity : Similar compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Antimicrobial Properties : Pyrazole derivatives are known to exhibit antibacterial and antifungal activities against various pathogens.
  • Antioxidant Effects : Some studies suggest that pyrazole compounds can scavenge free radicals and reduce oxidative stress.

Biological Activity Data

The following table summarizes the biological activities reported for 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide and related compounds:

Biological Activity Tested Concentration Effect/Outcome Reference
Anti-inflammatory10 µM61–85% inhibition of TNF-α
Antimicrobial40 µg/mLEffective against E. coli and S. aureus
AntioxidantVariesScavenging of free radicals

Case Studies

Several research studies have highlighted the biological significance of pyrazole compounds:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Notably, compounds similar to 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide demonstrated promising anti-inflammatory effects comparable to standard treatments like dexamethasone .
  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results indicated that certain modifications in the pyrazole structure significantly enhanced antibacterial activity against E. coli and S. aureus .
  • Antioxidant Activity Assessment : Research on related pyrazole compounds revealed their potential as antioxidants through free radical scavenging assays. The findings suggest that these compounds could mitigate oxidative stress in biological systems .

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